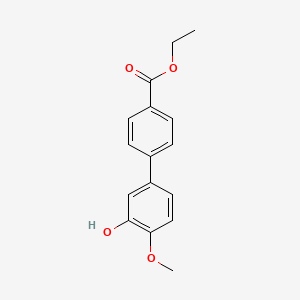
4-(3,5-Dichlorophenyl)-2-methoxyphenol, 95%
描述
4-(3,5-Dichlorophenyl)-2-methoxyphenol, also known as 4-DCPMP, is a synthetic phenolic compound with a broad range of applications in scientific research. It is a white crystalline solid with a melting point of 80-82°C and a molecular weight of 263.05 g/mol. 4-DCPMP is classified as an aromatic hydrocarbon and is soluble in water, alcohols, and most organic solvents. Its chemical structure consists of a phenol group attached to a 3,5-dichlorophenyl ring with a 2-methoxyphenyl substituent.
科学研究应用
4-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as an analytical tool for the detection of various compounds, and as a protective agent for the stabilization of biomolecules. It has been used to study the effects of oxidative stress, as a fluorescent probe for the detection of reactive oxygen species, and as a tool for the study of mitochondrial function. Additionally, 4-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% has been used in the study of the mechanism of action of various drugs and in the study of the mechanism of action of various enzymes.
作用机制
The mechanism of action of 4-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% is not yet fully understood. It is believed to act as a free radical scavenger, which means that it can bind to and neutralize free radicals, thus protecting cells from oxidative damage. Additionally, it is believed to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% are not yet fully understood. However, it has been shown to exhibit protective effects against oxidative stress and to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, it has been shown to modulate the activity of certain proteins involved in cell signaling pathways.
实验室实验的优点和局限性
The main advantages of using 4-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments are its stability, solubility, and low cost. Additionally, it can be used in a wide range of applications, including organic synthesis, analytical detection, and protective agent for the stabilization of biomolecules.
However, there are also some limitations to using 4-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments. For example, its mechanism of action is not yet fully understood and it can interact with other compounds, leading to unexpected results. Additionally, it can be toxic to certain organisms, so it should be used with caution.
未来方向
There are many potential future directions for the use of 4-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% in scientific research. These include further research into its mechanism of action, its use as a fluorescent probe for the detection of reactive oxygen species, and its role in modulating the activity of certain proteins involved in cell signaling pathways. Additionally, further research could be done into its use as a protective agent for the stabilization of biomolecules, its use as an analytical tool for the detection of various compounds, and its potential applications in drug development. Finally, further research could be done into its toxicity and its potential use as a therapeutic agent.
合成方法
4-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% can be synthesized by a two-step procedure. The first step involves the reaction of 3,5-dichloroaniline with methanol in the presence of sulfuric acid to form the 2-methoxyphenol intermediate. The second step involves the reaction of the intermediate with formaldehyde in the presence of sodium hydroxide to form the final product, 4-(3,5-Dichlorophenyl)-2-methoxyphenol, 95%.
属性
IUPAC Name |
4-(3,5-dichlorophenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-6-8(2-3-12(13)16)9-4-10(14)7-11(15)5-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQXRDMSPQCOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685703 | |
| Record name | 3',5'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dichlorophenyl)-2-methoxyphenol | |
CAS RN |
1261979-13-8 | |
| Record name | [1,1′-Biphenyl]-4-ol, 3′,5′-dichloro-3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261979-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



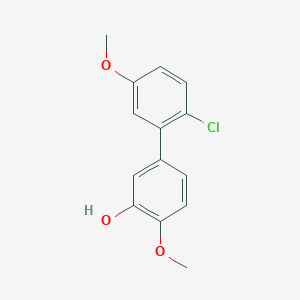
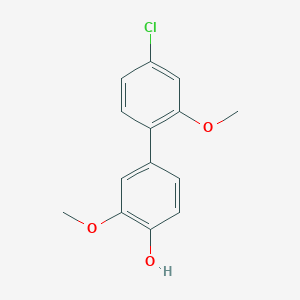
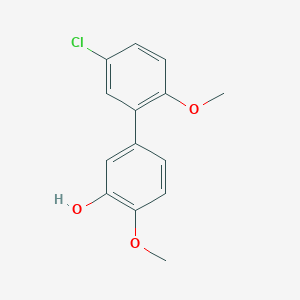





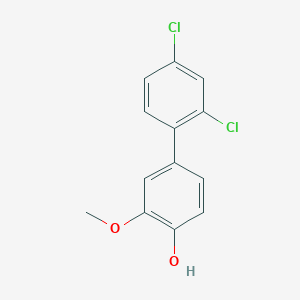
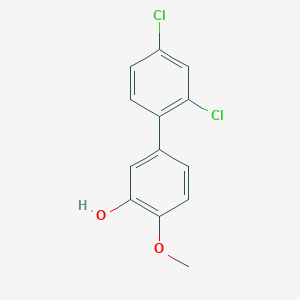
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380210.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380216.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380220.png)
